molecular formula C21H25N3O6 B2691331 Pomalidomide-C7-COOH CAS No. 2225940-51-0

Pomalidomide-C7-COOH

Cat. No.: B2691331
CAS No.: 2225940-51-0
M. Wt: 415.446
InChI Key: IJDAOSIFULSGHH-UHFFFAOYSA-N
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Description

Pomalidomide-C7-COOH is a derivative of pomalidomide, a compound known for its immunomodulatory and anti-cancer properties. Pomalidomide itself is a thalidomide analogue and is used primarily in the treatment of multiple myeloma and AIDS-related Kaposi’s sarcoma . This compound retains the core structure of pomalidomide but includes a carboxylic acid group at the seventh carbon position, which can potentially enhance its pharmacokinetic properties and binding affinity to target proteins.

Mechanism of Action

Target of Action

Pomalidomide-C7-COOH is a synthesized E3 ligase cereblon ligand-linker conjugate . The primary target of this compound is cereblon (CRBN), a protein that forms an E3 ubiquitin ligase complex . This complex is involved in the ubiquitination and subsequent proteasomal degradation of specific target proteins .

Mode of Action

This compound, by binding to its target cereblon, initiates the upregulation of immune surface markers . This interaction leads to the degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), transcription factors that are essential for the growth and survival of multiple myeloma cells . This results in the inhibition of proliferation and induction of apoptosis of various tumor cells .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit angiogenesis and myeloma cell growth . It also enhances T cell- and natural killer cell-mediated immunity . Furthermore, this compound increases the proinflammatory cytokines IP-10 and MIP-1α in EBV infected cells, suggesting a role for the phosphoinositide 3-kinase (PI3K)/AKT pathway in its effects .

Pharmacokinetics

The systemic clearance of this compound is comparable between healthy study participants and patients with multiple myeloma . . healthy subjects . This suggests that drug exposure is higher in peripheral compartments of patients with multiple myeloma vs. healthy subjects .

Result of Action

The molecular and cellular effects of this compound’s action include inhibition of the proliferation and induction of apoptosis of various tumor cells . It also enhances T cell- and natural killer cell-mediated immunity . These effects contribute to its antineoplastic activity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain cytokines and growth factors in the tumor microenvironment can affect the drug’s action . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-C7-COOH typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves:

Properties

IUPAC Name

8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6/c25-16-11-10-15(19(28)23-16)24-20(29)13-7-6-8-14(18(13)21(24)30)22-12-5-3-1-2-4-9-17(26)27/h6-8,15,22H,1-5,9-12H2,(H,26,27)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDAOSIFULSGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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